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For Researchers, Scientists, and Drug Development Professionals

Introduction
AF 430 azide is a fluorescent probe that has emerged as a valuable tool in a wide range of

research applications, particularly in the fields of chemical biology, drug discovery, and

molecular imaging. This coumarin-based dye is characterized by its excitation in the violet-blue

region of the spectrum and its emission in the green-yellow range, offering a distinct spectral

profile that is advantageous for multicolor imaging experiments.[1] Its azide functionality allows

for its covalent attachment to a variety of biomolecules through "click chemistry," a set of

bioorthogonal reactions known for their high efficiency and specificity.[2] This guide provides an

in-depth overview of the properties of AF 430 azide, detailed protocols for its application, and a

summary of its use in various research contexts.

Core Properties and Spectral Characteristics
AF 430 azide is a water-soluble and photostable fluorescent dye.[1][2] Its fluorescence is

stable over a broad pH range (pH 4 to 10), making it suitable for a variety of biological and

chemical environments.[2] The dye can be efficiently excited by 405 nm violet or 445 nm blue

lasers.[2] One of the key features of AF 430 is its large Stokes shift of approximately 112 nm,

which minimizes spectral overlap in multicolor imaging and reduces crosstalk between

detection channels.[1]
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Property Value Reference

Excitation Maximum (λex) 430 nm [1]

Emission Maximum (λem) 542 nm [1]

Molar Extinction Coefficient (ε) 15,955 L·mol⁻¹·cm⁻¹

Fluorescence Quantum Yield

(Φ)
0.23

Recommended Laser Line 405 nm or 445 nm [2]

Recommended Filter 510/80 nm bandpass [2]

Storage Conditions -20°C in the dark, desiccated [2]

AF 430 is noted to be structurally identical or spectrally similar to Alexa Fluor 430.

Applications in Research
The primary utility of AF 430 azide lies in its ability to participate in click chemistry reactions,

enabling the precise and stable labeling of biomolecules. This has led to its widespread use in:

Fluorescence Microscopy: Including wide-field, confocal, and super-resolution microscopy

(STED).[1] Its high photostability makes it particularly well-suited for advanced imaging

techniques that require intense laser illumination.[1]

Flow Cytometry: For multicolor staining and analysis of cell populations.

Fluorescence Resonance Energy Transfer (FRET): Its spectral properties make it a suitable

FRET partner in studies of molecular interactions.[1]

Labeling of Biomolecules: Including proteins, nucleic acids, and glycans.

Experimental Protocols
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
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CuAAC is a highly efficient and widely used click chemistry reaction for labeling alkyne-

modified biomolecules with AF 430 azide.

Workflow for CuAAC Labeling:

Preparation

Reaction
Downstream Analysis

Alkyne-modified
Biomolecule

Reaction Mixture

AF 430 Azide
(in DMSO)

Cu(II) Sulfate + Ligand
(e.g., TBTA)

Sodium Ascorbate
(freshly prepared)

Purification
(e.g., precipitation, chromatography)

Incubate Analysis
(e.g., Microscopy, Flow Cytometry)

Click to download full resolution via product page

Caption: General workflow for labeling alkyne-modified biomolecules with AF 430 azide via

CuAAC.

Detailed Protocol for Labeling Oligonucleotides:

This protocol is adapted for a typical labeling reaction of an alkyne-modified oligonucleotide.

Materials:

Alkyne-modified oligonucleotide
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AF 430 azide stock solution (10 mM in DMSO)

Click chemistry buffer (e.g., 1.5x buffer containing copper(II), a ligand like TBTA, and DMSO)

Ascorbic acid stock solution (50 mM in water, freshly prepared)

Nuclease-free water

Inert gas (e.g., argon or nitrogen)

Precipitation solution (e.g., 3% lithium perchlorate in acetone)

Procedure:

Reaction Setup: In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in

nuclease-free water.

Add Reagents: Sequentially add the click chemistry buffer, the AF 430 azide stock solution,

and finally the freshly prepared ascorbic acid solution. The final concentration of the azide

should be in molar excess to the oligonucleotide.[3]

Degassing (Recommended): To prevent oxidation of the copper(I) catalyst, gently bubble an

inert gas through the reaction mixture for 30-60 seconds.[3][4]

Incubation: Incubate the reaction at room temperature overnight, protected from light.[3][4]

For some reactions, heating to 40-45°C can reduce the reaction time to around 30 minutes.

Purification:

Precipitate the labeled oligonucleotide by adding at least a 4-fold excess volume of a

precipitation solution (e.g., 3% lithium perchlorate in acetone).[3]

Incubate at -20°C for at least 30 minutes.

Centrifuge to pellet the labeled oligonucleotide.

Wash the pellet with cold acetone and centrifuge again.
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Air dry the pellet and resuspend in a suitable buffer.

Analysis: The labeled oligonucleotide is now ready for downstream applications.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that is ideal for labeling biomolecules in living

cells or in systems where copper toxicity is a concern. This reaction utilizes a strained

cyclooctyne (e.g., DBCO) instead of a terminal alkyne.

Workflow for SPAAC Labeling:

Preparation

Reaction
Analysis

Azide-modified
Biomolecule (in cell or in vitro)

Incubation
(Physiological Conditions)

Strained Alkyne-AF 430
(e.g., DBCO-AF 430)

Wash to remove
unbound probe

Reacts without catalyst Fluorescence Imaging
or Flow Cytometry
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Caption: General workflow for copper-free labeling of azide-modified biomolecules with a

strained alkyne-AF 430 conjugate via SPAAC.

Detailed Protocol for Metabolic Labeling and Imaging of Glycans:

This protocol describes the metabolic incorporation of an azide-containing sugar into cellular

glycans, followed by fluorescent labeling with a strained alkyne-AF 430 conjugate.

Materials:

Cell culture medium

Azide-modified sugar (e.g., Ac4ManNAz)
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Phosphate-buffered saline (PBS)

Fixative (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, optional)

Strained alkyne-AF 430 conjugate (e.g., DBCO-AF 430) staining solution

Nuclear counterstain (e.g., DAPI, optional)

Procedure:

Metabolic Labeling: Culture cells in a medium supplemented with an appropriate

concentration of the azide-modified sugar (e.g., 25-50 µM Ac4ManNAz) for 1-3 days.[5]

Cell Preparation:

Gently wash the cells two to three times with pre-warmed PBS to remove unincorporated

azido sugar.[6]

For live-cell imaging, proceed directly to the SPAAC reaction.

For fixed-cell imaging, fix the cells with 4% paraformaldehyde for 15 minutes at room

temperature.[6]

Wash the fixed cells twice with PBS.

(Optional) For imaging intracellular glycans, permeabilize the cells with 0.1% Triton X-100

for 10-15 minutes.[6]

SPAAC Reaction: Incubate the cells with the strained alkyne-AF 430 staining solution for 30-

60 minutes at room temperature, protected from light.[6]

Washing: Wash the cells three times with PBS to remove the unbound fluorescent probe.[6]

Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5

minutes.[6]
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Imaging: Mount the cells and visualize them using a fluorescence microscope with the

appropriate filter sets for AF 430 and the counterstain.

Application in Studying Signaling Pathways
Click chemistry with fluorescent probes like AF 430 azide is a powerful tool for elucidating

complex biological pathways. For instance, it can be used to track the synthesis and

localization of specific proteins or glycans in response to a signaling event.

Example: Tracking Glycoprotein Synthesis in a Signaling Cascade
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Caption: A conceptual diagram illustrating how metabolic labeling with an azido sugar and

subsequent click chemistry with an AF 430 probe can be used to visualize changes in

glycoprotein synthesis and trafficking in response to a signaling cascade.

Troubleshooting
Problem Possible Cause Suggested Solution

Low or no fluorescent signal Inefficient click reaction.

Ensure all reagents are fresh,

especially the ascorbic acid for

CuAAC. Optimize the

concentration of the copper

catalyst and ligand. For

SPAAC, ensure the strained

alkyne is not degraded.

Low incorporation of the

azide/alkyne handle.

Increase the concentration of

the metabolic precursor or the

incubation time. Ensure the

biomolecule of interest is being

actively synthesized.

Photobleaching.

Minimize exposure of the

sample to excitation light. Use

an anti-fade mounting medium.

High background fluorescence
Incomplete removal of

unbound fluorescent probe.

Increase the number and

duration of washing steps.

Non-specific binding of the

probe.

Include a blocking step (e.g.,

with BSA) before adding the

fluorescent probe.

Cell toxicity (for live-cell

imaging)
Copper catalyst in CuAAC.

Switch to a copper-free

SPAAC reaction. Use a

copper-chelating ligand to

minimize free copper ions.

Conclusion
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AF 430 azide is a versatile and robust fluorescent probe for the specific labeling of

biomolecules in a variety of research applications. Its favorable spectral properties, combined

with the efficiency and bioorthogonality of click chemistry, make it an invaluable tool for

researchers in cell biology, drug development, and beyond. By following the detailed protocols

and troubleshooting guidance provided in this guide, researchers can effectively harness the

power of AF 430 azide to advance their scientific investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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